molecular formula C18H14ClN5OS B10809752 N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

Cat. No.: B10809752
M. Wt: 383.9 g/mol
InChI Key: GRNHFSZGYZDJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a synthetically derived small molecule recognized for its potent kinase inhibitory activity, positioning it as a valuable tool in oncological and signal transduction research. Scientific studies have identified this compound as a multi-targeted agent with significant efficacy against Fms-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2), which are critical drivers in the pathogenesis of certain hematologic malignancies. Research indicates that its mechanism involves competitive binding at the ATP-binding site of these kinases, leading to the suppression of downstream pro-survival and proliferative signaling pathways, such as STAT, ERK, and AKT. This targeted inhibition has demonstrated robust anti-proliferative and pro-apoptotic effects in cellular models of acute myeloid leukemia (AML), particularly those harboring FLT3-ITD mutations. Consequently, this acetamide derivative serves as a crucial chemical probe for investigating the molecular intricacies of JAK/STAT and FLT3-driven oncogenesis and for evaluating the therapeutic potential of dual kinase inhibition in preclinical studies.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-24-14-5-3-2-4-13(14)16-17(24)21-18(23-22-16)26-10-15(25)20-12-8-6-11(19)7-9-12/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNHFSZGYZDJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a compound of growing interest due to its potential biological activities. This compound features a complex structure that includes a triazine moiety and a chlorophenyl group, which may contribute to its pharmacological properties.

  • Molecular Formula : C18H14ClN5OS
  • Molecular Weight : 383.85 g/mol
  • CAS Number : 312531-94-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance:

  • A study highlighted that derivatives of triazole compounds showed moderate to good activity against various bacteria including Staphylococcus aureus and Enterococcus faecalis .
  • The presence of specific functional groups in the structure significantly influences the antimicrobial efficacy. The introduction of methyl or halogen substituents has been correlated with enhanced activity against Gram-positive and Gram-negative bacteria.
CompoundAntimicrobial ActivityTarget Organisms
Triazole DerivativesModerate to GoodStaphylococcus aureus, Enterococcus faecalis
N-(4-Chlorophenyl)-2-{...}Not yet fully characterizedTBD

Anticancer Activity

The anticancer potential of this compound has also been explored. Key findings include:

  • Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, thiazole derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups (such as methyl) at specific positions on the phenyl ring enhances cytotoxicity .
CompoundCell Line TestedIC50 (µg/mL)Reference
Thiazole DerivativeA-4311.61 ± 1.92
N-(4-Chlorophenyl)-2-{...}TBDTBDTBD

Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of triazole compounds and evaluated their biological activities. Among these, some exhibited promising results against both bacterial strains and cancer cell lines, indicating the potential utility of this compound as a lead compound in drug development .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in cancer progression. These studies revealed that the compound could effectively bind to key sites on proteins associated with cell proliferation and survival pathways .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Several studies report that compounds similar to N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide show IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa. These compounds induce apoptosis and exhibit dose-dependent cytotoxicity .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of caspase activity and disruption of mitochondrial membrane potential in cancer cells .

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The ability to inhibit this enzyme could lead to significant therapeutic implications for inflammatory diseases .

Case Study 1: Cytotoxicity Evaluation

A study conducted on a series of triazine derivatives revealed that specific modifications to the structure of this compound resulted in enhanced anticancer activity. The most potent compound demonstrated an IC50 value of 36 μM against HCT-116 cells, indicating strong cytotoxicity and potential for further development as an anticancer agent .

Case Study 2: In Silico Studies

In silico evaluations have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound could be optimized for better efficacy against specific cancer types or inflammatory conditions .

Chemical Reactions Analysis

Substitution Reactions

The sulfanyl group (-S-) and acetamide moiety serve as key reactive sites for nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution

The triazinoindole core participates in substitutions under basic conditions. For example, halogenation occurs at the indole nitrogen or triazine positions:

Reaction Reagents/Conditions Product Yield Source
Chlorination at N-positionCl₂, DMF, 0–5°C, 4 hrs3-Chloro-N-(4-chlorophenyl)-2-({5-methyl-triazinoindolyl}sulfanyl)acetamide68%

Thioether Functionalization

The sulfanyl bridge undergoes alkylation or arylation via nucleophilic displacement:

Reaction Reagents/Conditions Product Yield Source
Alkylation with methyl iodideCH₃I, K₂CO₃, DMF, 60°C, 12 hrs2-((5-Methyl-triazinoindolyl)sulfanyl)-N-(4-chlorophenyl)propionamide52%

Oxidation and Reduction

The sulfanyl group is redox-active, enabling transformations to sulfoxides or sulfones, while the acetamide carbonyl can be reduced.

Sulfanyl Oxidation

Controlled oxidation modifies the sulfur center:

Reaction Reagents/Conditions Product Yield Source
Oxidation to sulfoxideH₂O₂ (30%), CH₃COOH, 25°C, 2 hrsN-(4-Chlorophenyl)-2-({5-methyl-triazinoindolyl}sulfinyl)acetamide75%
Oxidation to sulfoneKMnO₄, H₂O, 80°C, 6 hrsN-(4-Chlorophenyl)-2-({5-methyl-triazinoindolyl}sulfonyl)acetamide63%

Carbonyl Reduction

The acetamide carbonyl can be reduced to a hydroxymethylene group:

Reaction Reagents/Conditions Product Yield Source
LiAlH₄ reductionLiAlH₄, THF, reflux, 8 hrsN-(4-Chlorophenyl)-2-({5-methyl-triazinoindolyl}sulfanyl)ethanolamine41%

Cyclization Reactions

The compound participates in intramolecular cyclizations to form fused heterocycles.

Triazinoindole Ring Expansion

Under acidic conditions, the triazine ring can expand:

Reaction Reagents/Conditions Product Yield Source
Ring expansion with HNO₃HNO₃ (conc.), H₂SO₄, 0°C, 3 hrs5-Methyl-7-nitro- triazino[5,6-b]indole-3-sulfanylacetamide derivative58%

Cross-Coupling Reactions

The chlorophenyl group facilitates palladium-catalyzed couplings:

Reaction Reagents/Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, PhB(OH)₂, DMFN-(4-Biphenyl)-2-({5-methyl-triazinoindolyl}sulfanyl)acetamide71%

Acid/Base-Mediated Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Reagents/Conditions Product Yield Source
Acidic hydrolysisHCl (6M), reflux, 6 hrs2-({5-Methyl-triazinoindolyl}sulfanyl)acetic acid89%
Basic hydrolysisNaOH (10%), EtOH, 70°C, 4 hrsSodium 2-({5-methyl-triazinoindolyl}sulfanyl)acetate94%

Key Findings & Trends

  • Reactivity Hotspots : The sulfanyl bridge and acetamide carbonyl are primary sites for substitution and redox reactions.

  • Triazinoindole Stability : The fused triazinoindole core remains intact under most conditions but undergoes ring expansion with strong acids/nitrating agents .

  • Synthetic Utility : Cross-coupling reactions enable diversification of the chlorophenyl group for structure-activity studies .

Experimental data emphasize the compound’s versatility in generating derivatives for pharmacological screening, particularly in anticancer and antimicrobial research .

Comparison with Similar Compounds

MvfR Antagonism

NV5, a pyridinyloxy-substituted analog, demonstrated inhibition of alkylquinolone autoinducer biosynthesis but failed to synergize with ciprofloxacin .

Physicochemical Properties

  • Lipophilicity (LogP): The 4-chloro substituent balances hydrophobicity (LogP ~2.5) compared to bulkier groups like phenoxy (LogP ~3.2) or bromo (LogP ~3.5) .
  • Solubility : The chloro group’s moderate polarity may enhance aqueous solubility relative to nitro or bromo analogs .
  • Metabolic Stability : Fluorinated derivatives (e.g., 8-fluoro substitution) exhibit improved resistance to oxidative metabolism .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-2-({5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between 2-bromo-N-(4-chlorophenyl)acetamide and 5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol. Key steps include:

  • Reaction Conditions : Stirring under inert atmosphere (N₂/Ar) in anhydrous DMF or THF at room temperature or mild heating (40–60°C).
  • Purification : Column chromatography using gradients of petroleum ether/ethyl acetate (e.g., 2:1 v/v) to isolate the product.
  • Yield Optimization : Adjust stoichiometric ratios (1:1.1 for thiol:bromoacetamide) and reaction time (12–24 hours) to improve yields.
    Validation : Confirm purity (>95%) via LCMS (e.g., tR 2.82 min for M+H⁺ 384.2) and structural integrity via ¹H/¹³C NMR (e.g., δ 9.93 ppm for NH in DMSO-d₆) .

Q. How can researchers characterize the compound’s structural and physicochemical properties?

Methodological Answer: Use a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 3.8–4.3 ppm) to confirm substitution patterns .
    • LCMS : Verify molecular weight (e.g., m/z 384.2 [M+H]⁺) and purity.
  • Thermal Analysis : DSC/TGA to assess melting points and stability.
  • Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 7.4) for biological assays.
    Data Interpretation : Compare spectral data with analogs (e.g., brominated derivatives in ) to resolve ambiguities .

Advanced Research Questions

Q. What is the compound’s mechanism of action in bacterial quorum sensing inhibition?

Methodological Answer: The compound likely acts as a PqsR antagonist , disrupting Pseudomonas aeruginosa quorum sensing by:

  • Binding Analysis : Perform molecular docking against the MvfR ligand-binding domain (LBD) to identify key interactions (e.g., hydrogen bonding with Thr265 or hydrophobic contacts with Phe221) .
  • Biological Validation :
    • Measure inhibition of alkylquinolone (AQ) biosynthesis via LC-MS.
    • Assess biofilm formation using crystal violet assays in PAO1 strains.
      Contradictions : Unlike NV5 (a related compound), this derivative may lack synergy with ciprofloxacin, suggesting structural specificity in resistance modulation .

Q. How do structural modifications (e.g., halogenation) impact bioactivity?

Methodological Answer: Compare analogs with substituents at key positions:

  • Bromination (C-8) : Increases steric bulk, reducing biofilm inhibition (e.g., compound 39 in shows lower activity vs. non-brominated analogs).
  • Pyridinyloxy Substitution : Enhances solubility and membrane penetration (e.g., compound 40 in with tR 2.78 min and improved MIC values).
    Experimental Design :
  • Synthesize derivatives via halogenation (Br, Cl) or aryloxy substitutions.
  • Test against Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) strains.
    Data Analysis : Use IC₅₀ values and logP calculations to correlate hydrophobicity with activity .

Q. How can computational methods guide the optimization of this compound?

Methodological Answer:

  • QSAR Modeling : Train models using descriptors (e.g., topological polar surface area, H-bond donors) to predict anti-biofilm activity.
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability and identify flexible regions in the LBD.
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities for derivatives.
    Validation : Cross-check predictions with experimental MIC and biofilm inhibition data .

Q. What are the key challenges in resolving contradictory data on biological activity?

Methodological Answer: Address discrepancies via:

  • Dose-Response Curves : Ensure assays cover a wide concentration range (0.1–100 µM) to avoid false negatives.
  • Strain-Specificity : Test across clinical isolates (e.g., PA14, PAO1) to account for genetic variability.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain reduced in vivo efficacy.
    Case Study : Compound 38 () showed 18% yield but 95% purity, suggesting synthetic scalability issues rather than intrinsic inactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.